molecular formula C11H14N2O B11788012 3-Amino-6-phenylpiperidin-2-one

3-Amino-6-phenylpiperidin-2-one

Cat. No.: B11788012
M. Wt: 190.24 g/mol
InChI Key: YMCIWBQWDBAHOC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-phenylpiperidin-2-one can be achieved through various methods. One common approach involves the reaction of (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid with common reagents to yield the desired product . Another method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic hydrogenation and other efficient synthetic routes to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-phenylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium for hydrogenation, as well as other catalysts and solvents depending on the specific reaction . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant pharmaceutical applications .

Scientific Research Applications

3-Amino-6-phenylpiperidin-2-one has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-6-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-6-phenylpiperidin-2-one include other piperidine derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in pharmaceutical research and development .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-amino-6-phenylpiperidin-2-one

InChI

InChI=1S/C11H14N2O/c12-9-6-7-10(13-11(9)14)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14)

InChI Key

YMCIWBQWDBAHOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1N)C2=CC=CC=C2

Origin of Product

United States

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